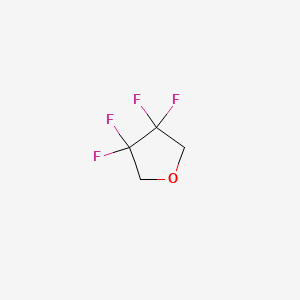
2-Difluoromethoxytoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Difluoromethoxytoluene is an organic compound with the molecular formula C8H8F2O. It is characterized by the presence of a difluoromethoxy group attached to a toluene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Difluoromethoxytoluene typically involves the introduction of a difluoromethoxy group to a toluene derivative. One common method is the reaction of toluene with difluoromethyl ether in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Difluoromethoxytoluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethoxybenzoic acids.
Reduction: Reduction reactions can convert the difluoromethoxy group to a methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or halogenating agents.
Major Products Formed:
Oxidation: Difluoromethoxybenzoic acids.
Reduction: Methoxytoluene derivatives.
Substitution: Various substituted difluoromethoxytoluene derivatives.
Scientific Research Applications
2-Difluoromethoxytoluene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which can help in studying enzyme mechanisms and drug interactions.
Medicine: Fluorinated compounds like this compound are often explored for their potential as pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Difluoromethoxytoluene largely depends on its application. In biological systems, the difluoromethoxy group can influence the compound’s interaction with enzymes and receptors, potentially altering their activity. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
2-Methoxytoluene: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2-Trifluoromethoxytoluene: Contains an additional fluorine atom, which can further enhance its stability and reactivity.
2-Chloromethoxytoluene: Substitutes fluorine with chlorine, leading to different reactivity patterns.
Uniqueness: 2-Difluoromethoxytoluene is unique due to the presence of two fluorine atoms in the methoxy group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(difluoromethoxy)-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMXDPPOKPYMPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382588 |
Source


|
| Record name | 2-Difluoromethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42173-52-4 |
Source


|
| Record name | 2-Difluoromethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














